Diethyl cycloheptylphosphonate
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Overview
Description
Diethyl cycloheptylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cycloheptyl ring and two ethyl groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cycloheptylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves the use of diethyl phosphite and cycloheptyl bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the Michaelis-Arbuzov reaction is carried out. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. Additionally, purification steps, including distillation and crystallization, are employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl cycloheptylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The ethyl groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used
Scientific Research Applications
Diethyl cycloheptylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential use in the development of antiviral and antibacterial agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl cycloheptylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate. This inhibition can disrupt various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Cycloheptyl bromide
- Dimethyl methylphosphonate
Uniqueness
Diethyl cycloheptylphosphonate is unique due to its specific structure, which combines the properties of both cycloheptyl and phosphonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
65392-42-9 |
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Molecular Formula |
C11H23O3P |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
diethoxyphosphorylcycloheptane |
InChI |
InChI=1S/C11H23O3P/c1-3-13-15(12,14-4-2)11-9-7-5-6-8-10-11/h11H,3-10H2,1-2H3 |
InChI Key |
ZCDMZVUQUUZEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCCCCC1)OCC |
Origin of Product |
United States |
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